4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one
Description
Properties
CAS No. |
849454-35-9 |
|---|---|
Molecular Formula |
C10H7N3O4 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
4-(2-nitrobenzoyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H7N3O4/c14-9(7-5-11-10(15)12-7)6-3-1-2-4-8(6)13(16)17/h1-5H,(H2,11,12,15) |
InChI Key |
ZENUHXRMRNVBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 2-nitrobenzoic acid with an appropriate imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) to facilitate the formation of the imidazolone ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The production process also includes purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Substituted imidazolones, amides.
Scientific Research Applications
4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The imidazolone ring provides stability and specificity in its interactions with biological molecules.
Comparison with Similar Compounds
Key Observations:
Aromatic Systems: Benzo[a]phenazin derivatives exhibit extended π-conjugation, which may facilitate intercalation with DNA or proteins .
Synthetic Efficiency: Microwave-assisted MCRs achieve 71% yields in 10–15 minutes , outperforming conventional methods (e.g., reductive amination in ). Solvent-free conditions (e.g., in ) improve atom economy and reduce waste compared to aqueous media.
Pharmacological and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Nitrobenzoyl)-1,3-dihydro-2H-imidazol-2-one, and what are their critical optimization parameters?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves coupling a nitrobenzoyl chloride derivative with a pre-functionalized imidazolone core under basic conditions. Key steps include:
- Nucleophilic Acylation : Reacting 1,3-dihydro-2H-imidazol-2-one with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the acylated product .
- Catalytic Optimization : Palladium-based catalysts (e.g., PdI₂) have been used in analogous imidazolone syntheses to enhance regioselectivity and yield, particularly in cyclization steps .
- Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization are critical for isolating the pure compound, as nitro groups may introduce byproducts .
- Table : Comparison of Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| PdI₂ | THF | 80 | 51 | |
| None | DCM | 25 | 43 |
Q. How does the nitrobenzoyl substituent influence the compound's electronic structure and reactivity compared to other benzoyl derivatives?
- Methodological Answer : The electron-withdrawing nitro group at the 2-position of the benzoyl moiety significantly alters the compound’s electronic profile.
- Spectroscopic Analysis : UV-Vis spectroscopy reveals a bathochromic shift in λmax compared to non-nitrated analogs, indicating enhanced conjugation .
- Reactivity : The nitro group increases electrophilicity at the carbonyl carbon, making the compound more reactive toward nucleophiles (e.g., amines or thiols) in substitution reactions .
- Comparative Data :
| Substituent | C=O Stretching (cm⁻¹, IR) | LogP (Calculated) |
|---|---|---|
| 2-Nitrobenzoyl | 1725 | 1.89 |
| 4-Methylthiobenzoyl | 1705 | 2.34 |
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectroscopic data when characterizing novel imidazolone derivatives?
- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or polymorphism.
- Multi-Technique Validation : Combine <sup>13</sup>C NMR with X-ray crystallography to confirm the keto-enol tautomeric state. For example, crystal structures of similar imidazolones show planar geometry, ruling out enol tautomers .
- Dynamic NMR Studies : Variable-temperature <sup>1</sup>H NMR can detect slow-exchange processes (e.g., rotational barriers induced by nitro groups) .
- Case Study : Discrepancies in carbonyl stretching frequencies (IR) between theoretical and experimental values were resolved using DFT calculations to account for solvent effects .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) models to correlate nitro group positioning with antimicrobial or enzyme inhibitory activity. Parameters like molar refractivity and polar surface area are critical .
- Docking Studies : Molecular docking with target proteins (e.g., bacterial dihydrofolate reductase) can predict binding affinities. The nitro group’s electron-withdrawing nature may enhance hydrogen bonding with active-site residues .
- Case Study : Derivatives with 4,5-diphenyl substitution showed improved antibacterial activity due to enhanced lipophilicity, validated via MIC assays against S. aureus .
Contradiction Analysis
- Synthetic Yield Discrepancies : Reports of low yields (43%) in non-catalytic routes vs. moderate yields (51%) with PdI₂ highlight the need for catalyst screening. Contradictions may arise from solvent polarity or impurity profiles.
- Biological Activity : While some studies emphasize nitro groups as essential for antimicrobial activity , others suggest methylthio substitutions (e.g., Fenoximone derivatives) exhibit superior pharmacokinetics . Mechanistic studies comparing electron-deficient vs. electron-rich substituents are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
